molecular formula C15H18F3N5 B2624355 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine CAS No. 2380068-94-8

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2624355
CAS No.: 2380068-94-8
M. Wt: 325.339
InChI Key: QSCBEDRKHAYDMP-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group, a piperidine ring, and a pyrido[2,3-d]pyrimidine core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups, such as amines or thiols, depending on the nucleophile employed .

Scientific Research Applications

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe molecule for studying biological pathways and interactions, especially those involving protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in biological pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5/c16-15(17,18)9-23-6-3-11(4-7-23)8-20-14-12-2-1-5-19-13(12)21-10-22-14/h1-2,5,10-11H,3-4,6-9H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBEDRKHAYDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=NC3=C2C=CC=N3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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